4-(Dimethylamino)butanoic acid hydrochloride
Overview
Description
It has the molecular formula (CH3)2N(CH2)3CO2H·HCl and a molecular weight of 167.63 g/mol . This compound is known for its role in the synthesis of peptides, which are essential in various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)butanoic acid hydrochloride involves the reaction of dimethylamine with butanoic acid under controlled conditions. The reaction typically requires an acidic environment to facilitate the formation of the hydrochloride salt. The process can be summarized as follows:
Reactants: Dimethylamine and butanoic acid.
Conditions: Acidic medium, typically using hydrochloric acid.
Reaction: The dimethylamine reacts with butanoic acid to form 4-(Dimethylamino)butanoic acid, which is then converted to its hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactants: Large quantities of dimethylamine and butanoic acid.
Controlled Environment: Industrial reactors with precise temperature and pH control.
Purification: The product is purified through crystallization or other separation techniques to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Dimethylamino)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used in peptide synthesis, which is crucial for studying protein structure and function.
Biology: Facilitates the synthesis of peptides for biological assays and experiments.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)butanoic acid hydrochloride primarily involves its role as a building block in peptide synthesis. The compound interacts with amino acids and other peptide fragments to form peptide bonds. The dimethylamino group enhances the reactivity of the compound, making it an effective reagent in peptide coupling reactions. The molecular targets and pathways involved include:
Peptide Bond Formation: The compound facilitates the formation of amide bonds between amino acids.
Activation of Carboxyl Groups: The dimethylamino group activates carboxyl groups, promoting nucleophilic attack by amine groups.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)propionic acid hydrochloride: Similar structure but with a shorter carbon chain.
4-(Methylamino)butanoic acid hydrochloride: Contains a methylamino group instead of a dimethylamino group.
N,N-Dimethylglycine hydrochloride: Similar functional groups but different overall structure.
Uniqueness
4-(Dimethylamino)butanoic acid hydrochloride is unique due to its specific structure, which provides distinct reactivity and properties in peptide synthesis. The presence of the dimethylamino group enhances its nucleophilicity and makes it a valuable reagent in various chemical reactions.
Properties
IUPAC Name |
4-(dimethylamino)butanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-5H2,1-2H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTALXUBMCLWBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507054 | |
Record name | 4-(Dimethylamino)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69954-66-1 | |
Record name | 69954-66-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165617 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Dimethylamino)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Dimethylamino)butyric acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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